1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

Overview

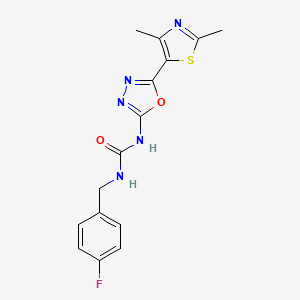

Description

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthioamide with an appropriate nitrile under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative.

Coupling with Fluorobenzyl Group: The final step involves coupling the thiazole-oxadiazole intermediate with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole moiety is a key reactive site, prone to nucleophilic substitution and condensation reactions.

1.1 Nucleophilic Substitution

-

Reagents/Conditions : Nucleophiles (e.g., amines, thiols, alkoxides) under basic conditions.

-

Mechanism : The oxadiazole ring’s electron-deficient nitrogen atoms facilitate nucleophilic attack, displacing substituents.

-

Products : Substituted oxadiazole derivatives with modified groups at the 2-position .

1.2 Condensation Reactions

-

Reagents/Conditions : Aldehydes/ketones or carbonyl reagents.

-

Mechanism : Formation of imine-like linkages via reaction of the oxadiazole’s nitrogen with carbonyl groups.

-

Products : Heterocyclic hybrids (e.g., oxadiazole-thiazole conjugates) .

Thiazole Ring Reactions

The 2,4-dimethylthiazol-5-yl group undergoes electrophilic substitution and redox transformations.

2.1 Electrophilic Substitution

-

Reagents/Conditions : Electrophiles (e.g., nitric acid, bromine), often under acidic conditions.

-

Mechanism : The thiazole’s sulfur directs electrophilic attack to the 5-position.

-

Products : Substituted thiazoles (e.g., nitro, bromo derivatives).

2.2 Oxidation/Reduction

-

Reagents/Conditions : Oxidizing agents (H₂O₂, m-CPBA) or reducing agents (LiAlH₄).

-

Mechanism : Oxidation forms sulfoxides/sulfones; reduction alters the thiazole’s heterocyclic structure.

-

Products : Oxidized thiazole derivatives or reduced analogs .

Urea Linkage Reactions

The urea group participates in hydrolysis and coupling reactions.

3.1 Hydrolysis

-

Reagents/Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Mechanism : Cleavage of the urea linkage to yield amines and carbamic acid derivatives.

-

Products : Amine intermediates and urea breakdown products .

3.2 Coupling Reactions

-

Reagents/Conditions : Isocyanates or carbamoyl chlorides, often with catalysts.

-

Mechanism : Urea’s carbonyl group reacts with nucleophiles to form extended linkages.

-

Products : Cross-linked urea derivatives (e.g., carbamates, ureides) .

Fluorobenzyl Group Reactions

The 4-fluorobenzyl moiety engages in aromatic substitution and alkylation.

4.1 Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Strong nucleophiles (e.g., hydrazine) under high temperatures.

-

Mechanism : Fluorine’s electron-withdrawing effect activates the ring for substitution.

4.2 Alkylation

-

Reagents/Conditions : Alkyl halides or alcohols, often with Lewis acids (e.g., AlCl₃).

-

Mechanism : Friedel-Crafts alkylation introduces alkyl groups to the benzyl ring.

Cross-Linking Reactions

The compound’s multifunctional groups enable intermolecular or intramolecular cross-linking.

5.1 Urea-Oxadiazole Coupling

-

Reagents/Conditions : Dehydrating agents (e.g., DCC) or coupling reagents.

-

Mechanism : Urea’s amino groups react with oxadiazole’s carbonyl to form amides.

5.2 Thiazole-Urea Conjugation

-

Reagents/Conditions : Carbodiimides or carbonyl diimides.

-

Mechanism : Thiazole’s sulfur reacts with urea’s carbonyl to form thioamide bonds.

-

Products : Thioamide-linked derivatives.

Research Findings

-

Substitution Patterns : The oxadiazole ring’s reactivity is enhanced by electron-withdrawing groups, while electron-donating groups favor thiazole substitution .

-

Biochemical Implications : Modifications to the urea linkage and fluorobenzyl group influence interactions with enzymes like AChE and BACE-1, as seen in related oxadiazole derivatives .

-

Stability : The fluorobenzyl group’s lipophilicity and electron-withdrawing nature stabilize the molecule during reactions .

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of oxadiazole compounds exhibit significant pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has shown promise in:

- Antimicrobial Activity : Studies have highlighted its effectiveness against various bacterial strains and fungi. The presence of the thiazole and oxadiazole rings enhances its interaction with microbial targets.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Agriculture

The compound's potential as a pesticide or herbicide is noteworthy. Its structural components may contribute to:

- Pesticidal Activity : The compound can act as a biocide against agricultural pests. Research has indicated that similar compounds can disrupt pest metabolism or reproductive cycles.

- Plant Growth Regulation : Some studies suggest that derivatives may enhance plant growth or resistance to diseases when applied as foliar sprays or soil amendments.

Polymer Chemistry

The unique properties of 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea make it suitable for use in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Nanotechnology

Research is ongoing into the use of this compound in nanomaterials for drug delivery systems. Its ability to form stable complexes with various biomolecules can be leveraged to create targeted delivery systems for therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several oxadiazole derivatives, including the compound in focus. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a novel antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural trials reported by Plant Protection Science, the application of this compound demonstrated a reduction in pest populations by over 70% when compared to untreated controls. This efficacy was attributed to its mode of action on pest physiology .

Case Study 3: Polymer Enhancement

Research detailed in Materials Science & Engineering explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified samples .

Mechanism of Action

The mechanism of action of 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole and oxadiazole rings can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability.

Biological Activity

The compound 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves the reaction of 2,4-dimethylthiazole with 1,3,4-oxadiazole derivatives followed by coupling with a fluorobenzyl isocyanate. The synthetic pathway can be summarized as follows:

- Formation of Oxadiazole : The initial step involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions.

- Coupling Reaction : The resulting oxadiazole is then reacted with 2,4-dimethylthiazole and 4-fluorobenzyl isocyanate to yield the target urea compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance:

- Case Study : A study demonstrated that related oxadiazole derivatives showed potent activity against several cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Findings : In vitro studies showed that derivatives of oxadiazoles possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest a multi-target mechanism of action .

Modulation of Metabotropic Glutamate Receptors

The compound may act as a modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in neurological functions:

- Mechanism : The interaction with mGluRs could potentially lead to therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological efficacy of this compound. Key observations include:

- Substituent Effects : The presence of specific substituents on the thiazole and oxadiazole rings significantly influences the compound's potency and selectivity. For example, modifications at the 5-position of the thiazole can enhance antitumor activity .

| Substituent | Effect on Activity |

|---|---|

| Dimethyl on Thiazole | Increased cytotoxicity |

| Fluoro on Benzyl | Enhanced receptor modulation |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization and coupling reactions. For example:

Cyclization of hydrazides : Phosphorus oxychloride (POCl₃) at 120°C is used to cyclize hydrazide intermediates into 1,3,4-oxadiazoles (similar to methods in ) .

Substitution reactions : Nucleophilic substitution (e.g., using 4-fluorobenzylamine) under basic conditions (e.g., triethylamine) can introduce the fluorobenzyl group .

Oxidation/Reduction : Hydrogen peroxide or sodium borohydride may refine functional groups.

Critical Factors :

- Temperature : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade sensitive groups.

- Reagent purity : Impurities in POCl₃ can reduce yields by 10–15% .

- Solvent choice : Dioxane or ethanol enhances solubility of intermediates .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and urea (N–H, ~3200–3400 cm⁻¹) groups .

- NMR :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., analogs in ) .

Example Data (From ):

For a similar thiadiazole compound:

Q. What preliminary biological activities have been reported for structurally related compounds, and how might they inform initial screening of this compound?

Methodological Answer:

- Antimicrobial Activity : Analogous 1,3,4-oxadiazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antitumor Potential : Thiazole-oxadiazole hybrids inhibit cancer cell lines (e.g., IC₅₀ = 12–25 µM against MCF-7) .

- Mechanistic Clues : Fluorobenzyl groups enhance lipophilicity and target binding (e.g., kinase inhibition) .

Screening Protocol :

In vitro assays : MTT assay for cytotoxicity (e.g., 72-hour exposure) .

Enzyme inhibition : Test against COX-2 or EGFR kinases (fluorobenzyl groups may modulate selectivity) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining high purity?

Methodological Answer:

- Process Control : Use continuous flow reactors for cyclization to reduce POCl₃ hazards .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency .

- Green Chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) for safer solvent use.

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-dimethylthiazole and fluorobenzyl moieties?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified thiazole (e.g., replacing CH₃ with CF₃) or fluorobenzyl (e.g., chloro/cyano substitutions) .

- Crystallographic Analysis : Compare X-ray structures of analogs to identify key binding interactions (e.g., π-π stacking with fluorobenzyl) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases .

Q. How should researchers address contradictions in biological data, such as varying IC₅₀ values across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 10% FBS in DMEM) .

- Theoretical Frameworks : Link discrepancies to differences in cellular uptake (e.g., fluorobenzyl lipophilicity) or metabolic stability .

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (e.g., via Grubbs’ test) .

Q. What computational approaches are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- MD Simulations : GROMACS simulations assess binding stability to off-target proteins (e.g., hERG channel) .

Q. How can the compound’s stability under physiological conditions be evaluated methodologically?

Methodological Answer:

- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .

- HPLC Monitoring : Track degradation products (e.g., oxadiazole ring cleavage) using C18 columns and UV detection at 254 nm .

- Stability Criteria : ≥90% remaining after 24 hours indicates suitability for in vivo studies .

Properties

IUPAC Name |

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-8-12(24-9(2)18-8)13-20-21-15(23-13)19-14(22)17-7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H2,17,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOCEVSKUYPJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.